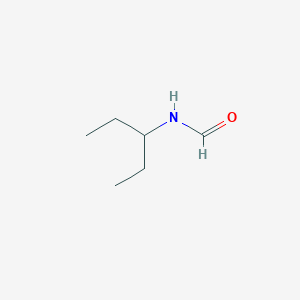
N-Pentan-3-ylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pentan-3-ylformamide is an organic compound belonging to the class of amides It is characterized by the presence of a formamide group attached to a pentane chain at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Pentan-3-ylformamide can be synthesized through the reaction of N-pentan-3-ylamine with formic acid. The reaction typically involves heating the amine with formic acid under reflux conditions. The formic acid acts as both the solvent and the reagent, facilitating the formation of the formamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of propylphosphonic anhydride (T3P®) as a coupling reagent. This method offers advantages such as high yield, reduced toxicity, and easy work-up procedures .
Chemical Reactions Analysis
Types of Reactions: N-Pentan-3-ylformamide undergoes various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the formamide group can yield primary amines.
Substitution: The formamide group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides.
Scientific Research Applications
N-Pentan-3-ylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its amide functionality.
Medicine: this compound derivatives may have potential therapeutic applications, including as precursors to pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-pentan-3-ylformamide involves its interaction with molecular targets through its formamide group. The formamide group can form hydrogen bonds and engage in nucleophilic interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes.
Comparison with Similar Compounds
N-Butan-2-ylformamide: Similar structure but with a shorter carbon chain.
N-Hexan-4-ylformamide: Similar structure but with a longer carbon chain.
N-Pentan-2-ylformamide: Similar structure but with the formamide group attached at a different position.
Uniqueness: N-Pentan-3-ylformamide is unique due to its specific carbon chain length and the position of the formamide group. This structural specificity can influence its reactivity and interactions, making it distinct from other similar compounds.
Properties
CAS No. |
59734-20-2 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N-pentan-3-ylformamide |
InChI |
InChI=1S/C6H13NO/c1-3-6(4-2)7-5-8/h5-6H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
TVHQHWWEPNHLCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)






![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)




![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)

